Cas no 39657-45-9 (isoxazolidine;hydrochloride)

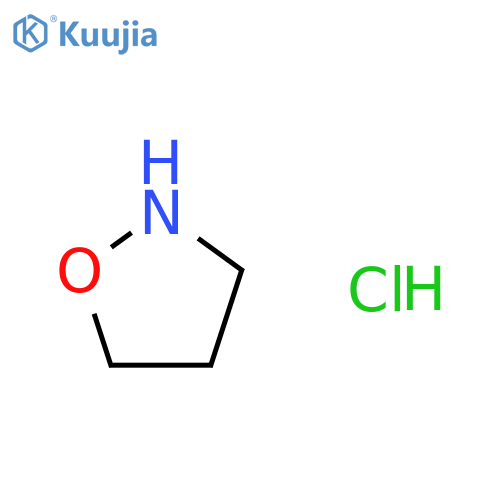

isoxazolidine;hydrochloride structure

商品名:isoxazolidine;hydrochloride

CAS番号:39657-45-9

MF:C3H8ClNO

メガワット:109.554719924927

MDL:MFCD11100465

CID:1071626

PubChem ID:12304500

isoxazolidine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- Isoxazolidine hydrochloride

- 1,2-oxazolidine,hydrochloride

- 1,2-oxazolidine;hydrochloride

- isoxazolidine hcl

- isoxazolidine hydrochoride

- isooxazolidine hydrochloride

- Isoxazolidine, hydrochloride

- 1,2-oxazolidine hydrochloride

- HPIVVOQIZYNVJE-UHFFFAOYSA-N

- 2460AE

- AM803837

- AK153306

- I0966

- isoxazolidine;hydrochloride

- DB-265315

- 39657-45-9

- A873597

- EN300-131366

- MFCD11100465

- CS-0179756

- AS-39612

- SB37014

- AKOS015848331

- SCHEMBL693656

- ISOXAZOLIDINEHYDROCHLORIDE

- DTXSID30486712

- SY045612

-

- MDL: MFCD11100465

- インチ: 1S/C3H7NO.ClH/c1-2-4-5-3-1;/h4H,1-3H2;1H

- InChIKey: HPIVVOQIZYNVJE-UHFFFAOYSA-N

- ほほえんだ: Cl[H].O1C([H])([H])C([H])([H])C([H])([H])N1[H]

計算された属性

- せいみつぶんしりょう: 109.02900

- どういたいしつりょう: 109.0294416g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 30.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3

じっけんとくせい

- ゆうかいてん: 125.0 to 129.0 deg-C

- PSA: 21.26000

- LogP: 1.04210

isoxazolidine;hydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

isoxazolidine;hydrochloride 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

isoxazolidine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-131366-0.25g |

1,2-oxazolidine hydrochloride |

39657-45-9 | 95% | 0.25g |

$48.0 | 2023-05-23 | |

| eNovation Chemicals LLC | D957692-25g |

Isoxazolidine hydrochloride |

39657-45-9 | 95% | 25g |

$1520 | 2023-09-04 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0341S-1g |

Isoxazolidine hydrochloride |

39657-45-9 | 96% | 1g |

¥856.91 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0341S-25g |

Isoxazolidine hydrochloride |

39657-45-9 | 96% | 25g |

¥13902.86 | 2025-01-21 | |

| Enamine | EN300-131366-2.5g |

1,2-oxazolidine hydrochloride |

39657-45-9 | 95% | 2.5g |

$210.0 | 2023-05-23 | |

| Enamine | EN300-131366-5.0g |

1,2-oxazolidine hydrochloride |

39657-45-9 | 95% | 5g |

$398.0 | 2023-05-23 | |

| Chemenu | CM190893-1g |

Isoxazolidine hydrochloride |

39657-45-9 | 95%+ | 1g |

$*** | 2023-05-30 | |

| Ambeed | A480144-250mg |

Isoxazolidine hydrochloride |

39657-45-9 | 95% | 250mg |

$41.0 | 2025-02-25 | |

| Ambeed | A480144-5g |

Isoxazolidine hydrochloride |

39657-45-9 | 95% | 5g |

$336.0 | 2025-02-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD186902-1g |

Isoxazolidine hydrochloride |

39657-45-9 | 95% | 1g |

¥379.0 | 2024-04-18 |

isoxazolidine;hydrochloride 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

39657-45-9 (isoxazolidine;hydrochloride) 関連製品

- 504-72-3(Isoxazolidine)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39657-45-9)isoxazolidine;hydrochloride

清らかである:99%

はかる:5g

価格 ($):323.0